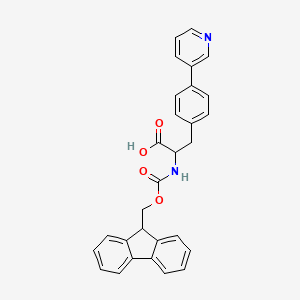
n-Fmoc-4-(3-pyridinyl)-d-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Fmoc-4-(3-pyridinyl)-d-phenylalanine is a synthetic compound that belongs to the class of Fmoc-protected amino acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the nitrogen atom of the amino acid, along with a pyridinyl group attached to the phenylalanine side chain. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research.
准备方法
The synthesis of n-Fmoc-4-(3-pyridinyl)-d-phenylalanine typically involves the following steps:
Fmoc Protection: The amino group of d-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting d-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Pyridinyl Substitution: The phenylalanine side chain is modified by introducing a pyridinyl group. This can be done through a substitution reaction where the phenyl group is replaced by a pyridinyl group using appropriate reagents and conditions.
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers, which allow for efficient and high-yield production of Fmoc-protected amino acids.
化学反应分析
n-Fmoc-4-(3-pyridinyl)-d-phenylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF). This reaction yields the free amino acid.
Coupling Reactions: The free amino group can participate in peptide coupling reactions with other amino acids or peptide fragments. Common reagents for these reactions include carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).
Oxidation and Reduction: The pyridinyl group can undergo oxidation and reduction reactions, depending on the specific conditions and reagents used. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be performed using reducing agents like sodium borohydride.
科学研究应用
n-Fmoc-4-(3-pyridinyl)-d-phenylalanine has a wide range of applications in scientific research:
Peptide Synthesis: It is commonly used as a building block in solid-phase peptide synthesis (SPPS) to create peptides and proteins with specific sequences and functionalities.
Medicinal Chemistry: This compound is used in the design and synthesis of peptide-based drugs and therapeutic agents. Its unique structure allows for the incorporation of pyridinyl groups into peptides, which can enhance their biological activity and stability.
Biological Studies: Researchers use this compound to study protein-protein interactions, enzyme-substrate interactions, and other biological processes. It can be incorporated into peptides to probe the structure and function of proteins.
Material Science:
作用机制
The mechanism of action of n-Fmoc-4-(3-pyridinyl)-d-phenylalanine depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Fmoc group protects the amino group during synthesis and can be removed when needed to allow for further reactions.
In biological studies, the pyridinyl group can interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific peptide or protein in which this compound is incorporated.
相似化合物的比较
n-Fmoc-4-(3-pyridinyl)-d-phenylalanine can be compared with other Fmoc-protected amino acids and pyridinyl-substituted amino acids:
n-Fmoc-4-(3-pyridinyl)-l-phenylalanine: This is the l-enantiomer of the compound and has similar properties and applications. The choice between the d- and l-enantiomers depends on the specific requirements of the synthesis or study.
n-Fmoc-4-(2-pyridinyl)-d-phenylalanine: This compound has a pyridinyl group attached at a different position on the phenylalanine side chain. The position of the pyridinyl group can influence the compound’s reactivity and interactions.
n-Fmoc-4-(4-pyridinyl)-d-phenylalanine: Similar to the previous compound, this one has the pyridinyl group attached at the 4-position. The different position can affect the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and interactions compared to other similar compounds.
属性
分子式 |
C29H24N2O4 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC 名称 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-pyridin-3-ylphenyl)propanoic acid |
InChI |
InChI=1S/C29H24N2O4/c32-28(33)27(16-19-11-13-20(14-12-19)21-6-5-15-30-17-21)31-29(34)35-18-26-24-9-3-1-7-22(24)23-8-2-4-10-25(23)26/h1-15,17,26-27H,16,18H2,(H,31,34)(H,32,33) |
InChI 键 |
DZGDZWAEMSASLS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CN=CC=C5)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate](/img/structure/B12308177.png)
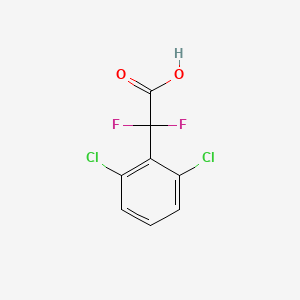
![3-ethyl-5-(5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl)-1,2,4-oxadiazole](/img/structure/B12308192.png)
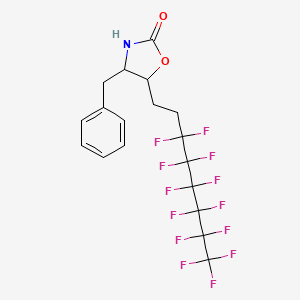

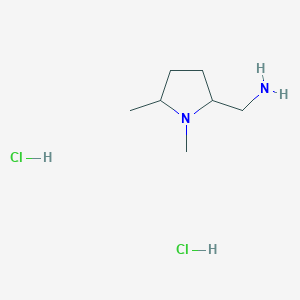
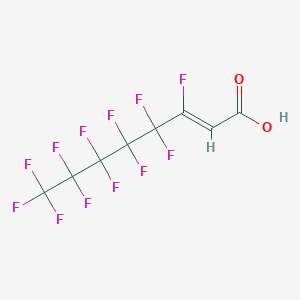
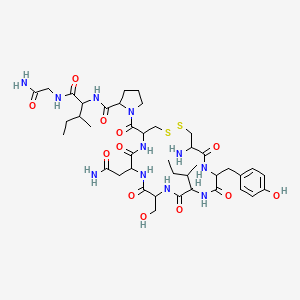
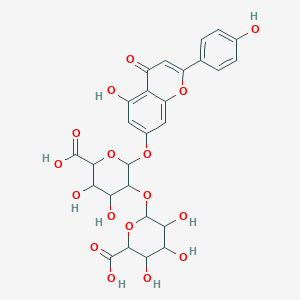

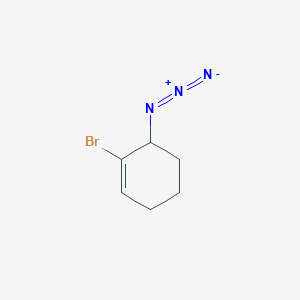

![Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)-](/img/structure/B12308289.png)
![Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III)](/img/structure/B12308290.png)
